REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([O:16]CC)=[O:15])[C:5](=[O:13])[N:6]([CH:10]([CH3:12])[CH3:11])[C:7]=1[CH2:8][CH3:9].ClC1C=C(C(OCC)=O)C(=O)N(C(C)C)C=1C>>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5](=[O:13])[N:6]([CH:10]([CH3:12])[CH3:11])[C:7]=1[CH2:8][CH3:9]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(N(C1CC)C(C)C)=O)C(=O)OCC
|
Name
|
ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(C1CC)C(C)C)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |